1-Piperazin-1-ylbutan-1-one;dihydrochloride

Description

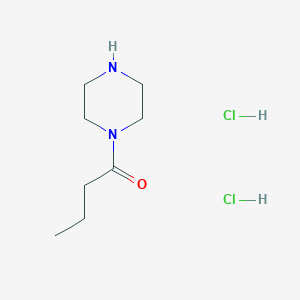

1-Piperazin-1-ylbutan-1-one;dihydrochloride is a chemical compound that has garnered attention in various fields of scientific research. It is characterized by its molecular formula C8H18Cl2N2O and a molecular weight of 229.15. This compound is known for its diverse range of applications, particularly in medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name |

1-piperazin-1-ylbutan-1-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c1-2-3-8(11)10-6-4-9-5-7-10;;/h9H,2-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODLBSRPXPWXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Piperazin-1-ylbutan-1-one;dihydrochloride involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable .

Chemical Reactions Analysis

1-Piperazin-1-ylbutan-1-one;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Cyclization: The compound can undergo intramolecular cyclization reactions to form piperazinopyrrolidinones.

Common reagents and conditions used in these reactions include basic conditions (e.g., DBU), sulfonium salts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-Piperazin-1-ylbutan-1-one;dihydrochloride is characterized by its piperazine ring and butanone moiety. The molecular formula is , with a molecular weight of approximately 195.14 g/mol. The presence of the piperazine structure contributes to the compound's ability to interact with various biological targets, making it a candidate for drug development.

Neurological Disorders

Research indicates that compounds similar to this compound exhibit potential in treating neurological disorders such as depression, anxiety, and schizophrenia. The piperazine moiety is often associated with dopaminergic activity, which is crucial in the modulation of mood and behavior.

- Dopamine Receptor Interaction : Studies have shown that derivatives of piperazine can selectively bind to dopamine receptors, particularly the D3 receptor, which is implicated in various neuropsychiatric conditions .

Analgesic Properties

The compound has been investigated for its analgesic properties. Research on related acyl piperazines has demonstrated significant analgesic effects in rodent models, suggesting that this compound may also possess similar efficacy . The mechanism of action likely involves modulation of pain pathways through opioid receptor interactions.

Anticancer Activity

Preliminary studies suggest that compounds with a similar structure may have anticancer properties. The unique combination of functional groups allows for interaction with various cellular targets involved in cancer progression. Further research is necessary to elucidate the specific mechanisms and efficacy against different cancer types.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Piperazin-1-ylbutan-1-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Piperazin-1-ylbutan-1-one;dihydrochloride can be compared with other similar compounds, such as:

4-Piperazin-1-ylbutan-1-ol dihydrochloride: This compound has a similar piperazine ring structure but differs in the functional groups attached to the ring.

3,3-dimethyl-1-(piperazin-1-yl)butan-1-one dihydrochloride: This compound also contains a piperazine ring but has different substituents, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities, making it a valuable compound in various research and industrial applications.

Biological Activity

1-Piperazin-1-ylbutan-1-one;dihydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is derived from the piperazine family, characterized by its piperazine ring structure, which is known for its versatility in medicinal chemistry. The synthesis typically involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts, leading to various functionalized products that exhibit significant biological activity.

Biological Activities

Antimicrobial Properties:

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Antiviral Activity:

The compound has also shown antiviral properties in preliminary studies. It is believed to interfere with viral replication processes, although the specific mechanisms remain to be fully elucidated.

Neuropharmacological Effects:

One of the most promising aspects of this compound is its interaction with neurotransmitter systems. It appears to modulate the activity of certain receptors in the central nervous system, which may lead to therapeutic effects in conditions such as anxiety and depression .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Receptor Modulation: The compound binds to neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Piperazin-1-ylbutan-1-ol dihydrochloride | Structure | Antimicrobial, neuroactive |

| 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one dihydrochloride | Structure | Antiviral, analgesic |

This table illustrates how variations in substituents on the piperazine ring can lead to different biological profiles.

Study on Antimicrobial Activity

A study conducted on various piperazine derivatives highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated a strong inhibitory effect comparable to established antibiotics .

Neuropharmacological Study

In a behavioral study involving rodent models, administration of this compound resulted in significant reductions in anxiety-like behaviors. These findings suggest its potential as an anxiolytic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.